An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-1,3-dichloroacetone and its Analogs
An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-1,3-dichloroacetone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-1,3-dichloroacetone is a mixed halogenated ketone identified as a disinfection byproduct in drinking water.[1] While specific, detailed chemical and physical data for this compound are not extensively available in the public domain, its structural similarity to other 1,3-dihaloacetones, such as 1,3-dibromoacetone (B16897) and 1,3-dichloroacetone (B141476), allows for a comprehensive understanding of its expected chemical properties and reactivity. This guide provides a detailed overview of the known information on 1,3-dibromo-1,3-dichloroacetone and a comparative analysis of its closely related analogs to infer its characteristics. It includes summaries of physical and chemical properties, spectroscopic data, reactivity profiles, and relevant experimental protocols, along with safety and handling guidelines.
Introduction
Halogenated ketones are a class of reactive organic compounds that are of significant interest in synthetic chemistry and are also recognized as byproducts of water disinfection processes. 1,3-Dibromo-1,3-dichloroacetone is a specific example of a mixed halogenated acetone (B3395972), which is formed during ozonation or chlorination of water containing elevated levels of bromide.[1] Due to the challenges in isolating and characterizing such mixed halogenated disinfection byproducts, much of the understanding of their chemical behavior is derived from studies of their non-mixed halogenated counterparts, 1,3-dibromoacetone and 1,3-dichloroacetone. These compounds are versatile reagents in organic synthesis, serving as precursors for various heterocyclic compounds and as cross-linking agents.
Physicochemical Properties
Detailed experimental data for 1,3-dibromo-1,3-dichloroacetone is limited. However, by examining the properties of its analogs, we can estimate its characteristics.
Table 1: Comparison of Physical Properties of 1,3-Dihaloacetones
| Property | 1,3-Dibromoacetone | 1,3-Dichloroacetone | 1,3-Dibromo-1,3-dichloroacetone (Predicted/Inferred) |
| Molecular Formula | C₃H₄Br₂O | C₃H₄Cl₂O | C₃H₂Br₂Cl₂O |
| Molecular Weight | 215.87 g/mol | 126.97 g/mol [2] | ~248.76 g/mol |
| Appearance | White to light yellow crystalline solid[3] | White crystalline solid[4] | Likely a crystalline solid |
| Melting Point | 29-30 °C | 39-41 °C | Expected to be in a similar range |
| Boiling Point | 97-98 °C @ 21 mmHg | 173 °C (lit.) | Expected to be between the two analogs |
| Solubility | Soluble in acetone, chloroform, dichloromethane, and methanol.[5] | Soluble in water, alcohol, and diethyl ether.[2] | Likely soluble in organic solvents |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds.
1,3-Dibromo-1,3-dichloroacetone
A ¹³C NMR spectrum has been reported for a compound identified as 1,3-dibromo-1,3-dichloroacetone, though the molecular formula provided in the source (C₆H₄Br₄Cl₄O₂) suggests a dimeric structure.
Table 2: ¹³C NMR Chemical Shifts for 1,3-Dibromo-1,3-dichloroacetone
| Chemical Shift (ppm) |
| Data not explicitly provided in search results, but a spectrum is available for reference.[6] |
Note: The referenced spectrum should be consulted for precise chemical shift values.
Analog Compounds
Spectroscopic data for 1,3-dibromoacetone and 1,3-dichloroacetone are more readily available and serve as a reference for interpreting data for the mixed halogenated species.
Table 3: Spectroscopic Data for 1,3-Dihaloacetone Analogs
| Compound | ¹H NMR | ¹³C NMR | Mass Spectrometry |
| 1,3-Dibromoacetone | Data not explicitly found in search results. | Data not explicitly found in search results. | Data not explicitly found in search results. |
| 1,3-Dichloroacetone | A ¹H NMR spectrum is available.[7] | A ¹³C NMR spectrum is available. | Data not explicitly found in search results. |
Chemical Reactivity and Synthetic Applications
The reactivity of 1,3-dibromo-1,3-dichloroacetone is dictated by the presence of two electrophilic carbon centers alpha to a carbonyl group, making it susceptible to nucleophilic attack. The bromine and chlorine atoms are good leaving groups. The general reactivity can be inferred from the behavior of other α-halo ketones.
Nucleophilic Substitution
1,3-Dihaloacetones readily undergo SN2 reactions with a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to their use in the synthesis of heterocyclic compounds and as cross-linking agents for peptides and proteins. For instance, 1,3-dichloroacetone is used to link free cysteine side-chains via an acetone-like bridge.[8]
Cyclization Reactions
These compounds are valuable precursors for the synthesis of various cyclic and heterocyclic structures. For example, they react with 2-aminoazaheterocycles to form imidazoazines and imidazoazoles.
Halogen Exchange Reactions
Halogen exchange is a common reaction for dihaloacetones. For example, 1,3-dichloroacetone can be converted to 1,3-dibromoacetone by reaction with a bromide source.[9] This suggests that 1,3-dibromo-1,3-dichloroacetone could potentially be synthesized from either 1,3-dichloroacetone or 1,3-dibromoacetone through a controlled halogen exchange process.
Experimental Protocols
While a specific protocol for the synthesis of 1,3-dibromo-1,3-dichloroacetone was not found, the synthesis of its analogs provides a strong foundation for its preparation.
Synthesis of 1,3-Dibromoacetone
A common method for preparing 1,3-dibromoacetone involves the direct bromination of acetone. However, this can lead to a mixture of brominated products.[9][10] A process for preparing 1,3-dibromoacetone in higher yield involves the following steps:
-
Reacting acetone with 2 moles of bromine to create a mixture of brominated acetone derivatives.
-
Equilibrating this mixture with hydrogen bromide to favor the formation of 1,3-dibromoacetone.
-
Crystallizing and isolating the 1,3-dibromoacetone.[9]
Synthesis of 1,3-Dichloroacetone
1,3-Dichloroacetone can be synthesized via the chlorination of acetone, though this can also produce byproducts.[10] An alternative route involves the reaction of 1,3-dibromoacetone with a chloride source, such as lithium chloride, to facilitate a halogen exchange.[9]
General Procedure for Dimerization of Cyclic Peptides using 1,3-Dichloroacetone
This protocol illustrates a key application of dihaloacetones in bioconjugation:
-
Monomeric peptides are incubated with 1.1 equivalents of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in 50 mM NH₄HCO₃ buffer (pH 8.0) for 15 minutes to ensure free thiol groups.
-
An initial aliquot of 0.275 equivalents of 1,3-dichloroacetone (DCA) is added, and the reaction proceeds for 30 minutes.
-
A second 0.275 equivalent aliquot of DCA is added.
-
The reaction progress is monitored by reverse-phase liquid chromatography-mass spectrometry (RP-LCMS).[8]
Visualizations
Generalized Synthesis Pathway for 1,3-Dihaloacetones
Caption: Synthesis pathways for 1,3-dihaloacetones.
Generalized Reactivity of α-Halo Ketones
Caption: General reactivity of α-halo ketones.
Safety and Handling
Given the lack of specific safety data for 1,3-dibromo-1,3-dichloroacetone, it is imperative to handle it with the same or greater precautions as its analogs. 1,3-dichloroacetone is classified as a toxic and corrosive substance.[11]
Table 4: Hazard Information for 1,3-Dihaloacetones
| Hazard | 1,3-Dibromoacetone | 1,3-Dichloroacetone |
| GHS Pictograms | Warning | Danger |
| Hazard Statements | Causes skin irritation. May cause respiratory irritation. Causes serious eye irritation. | Fatal if inhaled. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[3] | Do not breathe mist or vapors. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Prevent contact with skin and eyes.[13]
-
Keep away from heat, sparks, and open flames.[13]
Storage:
-
Store in a cool, dry, well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[12]
Conclusion
1,3-Dibromo-1,3-dichloroacetone represents an important, yet undercharacterized, member of the halogenated ketone family. As a disinfection byproduct, its presence in drinking water warrants further investigation into its toxicological profile. For synthetic chemists, its potential as a reactive intermediate with two different leaving groups on either side of the carbonyl functionality presents opportunities for novel synthetic strategies. While direct experimental data remains sparse, a comprehensive understanding of its chemical properties can be effectively inferred from its well-studied analogs, 1,3-dibromoacetone and 1,3-dichloroacetone. The information compiled in this guide serves as a valuable resource for researchers and professionals working with or anticipating the presence of this and similar mixed halogenated compounds. Further research is needed to fully elucidate the specific properties and reactivity of 1,3-dibromo-1,3-dichloroacetone.
References
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